3-(4-ethylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
3-(4-ethylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a piperidine ring, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromenone core, the introduction of the trifluoromethyl group, and the attachment of the piperidine ring. Common synthetic routes may include:
Formation of the Chromenone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3SO2Cl under specific conditions.
Attachment of the Piperidine Ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced to the chromenone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4, CrO3, and PCC.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the chromenone core may produce dihydro derivatives.
Scientific Research Applications
3-(4-ethylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(4-ethylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine ring may contribute to its overall stability and bioavailability . The chromenone core is often involved in redox reactions, which can modulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-ethylphenoxy)-methylpiperidine: Shares the phenoxy and piperidine moieties but lacks the chromenone core and trifluoromethyl group.
Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
The presence of the trifluoromethyl group enhances its chemical stability and biological activity, while the chromenone core and piperidine ring contribute to its versatility in various reactions and applications .
Properties
IUPAC Name |
3-(4-ethylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3NO4/c1-3-16-6-8-17(9-7-16)32-23-21(31)18-10-11-20(30)19(14-29-12-4-5-15(2)13-29)22(18)33-24(23)25(26,27)28/h6-11,15,30H,3-5,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHTXXXIHVYPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC(C4)C)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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